2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran
Description
2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran is a tetrahydropyran derivative featuring a chloromethoxy methyl substituent at the 2-position of the six-membered oxygen-containing ring.
Properties
Molecular Formula |
C7H13ClO2 |
|---|---|
Molecular Weight |
164.63 g/mol |
IUPAC Name |
2-(chloromethoxymethyl)oxane |
InChI |
InChI=1S/C7H13ClO2/c8-6-9-5-7-3-1-2-4-10-7/h7H,1-6H2 |
InChI Key |
IGOHOPRQMOJMCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)COCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with chloromethyl methyl ether in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl methyl ether. The product is then purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of 2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or ethers.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of alcohols or alkanes.
Scientific Research Applications
2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran involves its interaction with nucleophiles, leading to the formation of various substituted products. The compound can also undergo oxidation and reduction reactions, which alter its chemical structure and properties. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: Chlorinated substituents (e.g., 4-chlorophenylmethoxy in ) enhance electrophilicity, favoring nucleophilic attack compared to non-halogenated analogs like 2-methoxy derivatives . Bulky groups (e.g., phenylethoxy in ) may sterically hinder reactions but improve selectivity in catalytic processes.
Synthetic Methodologies :
- Acid Catalysis : NH₄HSO₄@SiO₂ and p-TsOH are effective for tetrahydropyranylation of alcohols (e.g., 94% yield for 3a in ), suggesting applicability to 2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran synthesis.
- Solvent Choice : Cyclopentyl methyl ether (CPME) and 2-MeTHF are green solvents for etherification, reducing environmental impact .
Physical Properties: Evaporation enthalpy (ΔvapH°) data for 2-(2-Methoxyethoxy)tetrahydro-2H-pyran (~60 kJ/mol) indicate moderate volatility, useful in distillation-based purification.
Biological Relevance: Aminoethyl-substituted analogs (e.g., 4-(2-Aminoethyl)tetrahydro-2H-pyran) show blood-brain barrier permeability , whereas nitrobenzyloxy derivatives () serve as intermediates for bioactive molecules.
Biological Activity
2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran, a compound characterized by its unique chloromethyl and tetrahydropyran structure, has garnered interest in biological and synthetic chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran is CHClO, with a molecular weight of approximately 134.60 g/mol. The compound features a six-membered cyclic ether structure, which contributes to its reactivity and potential biological interactions. The presence of the chloromethyl group enhances its electrophilic properties, making it a candidate for various nucleophilic reactions in biological systems.
The biological activity of 2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran primarily arises from the reactivity of the chloromethyl group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to:
- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.
- Receptor Binding : It could interact with various biological receptors, influencing signaling pathways.
The exact mechanisms remain under investigation, but preliminary studies suggest that compounds with similar structures exhibit significant interactions with biological targets.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of 2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran in relation to other tetrahydropyran derivatives:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 2-Hydroxymethyl tetrahydro-2H-pyran | Tetrahydropyran derivative | Contains a hydroxymethyl group instead of chlorine. |
| 3-Chlorotetrahydrofuran | Tetrahydrofuran derivative | Chlorine at the third position; used in similar reactions. |
| 3-Methoxytetrahydrofuran | Tetrahydrofuran derivative | Contains a methoxy group; often used in protective chemistry. |
The chloromethyl substituent at the second position in 2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran enhances its reactivity compared to these derivatives.
Case Studies
- Enzyme Interaction Studies : Research has demonstrated that similar chloromethylated compounds can exhibit enzyme inhibition properties. For instance, studies involving chlorinated tetrahydropyrans showed significant inhibition of certain metabolic enzymes, suggesting that 2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran may follow a similar pathway.
- Pharmacodynamics : A study focusing on the pharmacodynamics of tetrahydropyrans revealed that modifications at the chloromethyl position could lead to enhanced binding affinities for specific receptors involved in metabolic regulation. This indicates potential therapeutic applications in managing diabetes and metabolic syndromes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
